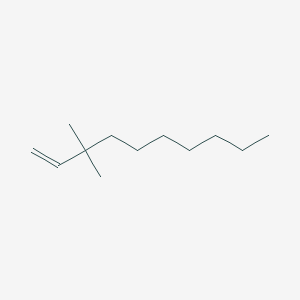

3,3-Dimethyldec-1-ene

Descripción

Propiedades

Número CAS |

58177-70-1 |

|---|---|

Fórmula molecular |

C12H24 |

Peso molecular |

168.32 g/mol |

Nombre IUPAC |

3,3-dimethyldec-1-ene |

InChI |

InChI=1S/C12H24/c1-5-7-8-9-10-11-12(3,4)6-2/h6H,2,5,7-11H2,1,3-4H3 |

Clave InChI |

WPEKBGOQNGFGMS-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCC(C)(C)C=C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyldec-1-ene can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethyl-1-butene with a suitable alkyl halide under the presence of a strong base. Another method includes the catalytic hydrogenation of 3,3-dimethyl-1-butyne to form the desired alkene.

Industrial Production Methods

In an industrial setting, this compound can be produced through the oligomerization of smaller alkenes using a metal catalyst. This process involves the combination of smaller alkene molecules to form the larger this compound molecule.

Análisis De Reacciones Químicas

Types of Reactions

3,3-Dimethyldec-1-ene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen to the compound, resulting in the formation of alcohols, aldehydes, or carboxylic acids.

Reduction: The compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst.

Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms, such as chlorine or bromine.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.

Major Products

Oxidation: Alcohols, aldehydes, or carboxylic acids.

Reduction: Corresponding alkanes.

Substitution: Halogenated alkenes.

Aplicaciones Científicas De Investigación

3,3-Dimethyldec-1-ene is used in various scientific research applications, including:

Chemistry: As a reactant in organic synthesis and polymerization reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyldec-1-ene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. In reduction reactions, the compound gains electrons, leading to the formation of reduced products.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Dec-1-ene and Derivatives

Dec-1-ene (linear structure) serves as a baseline for comparison. Branched derivatives like 3,3-Dimethyldec-1-ene exhibit lower boiling points and altered reactivity due to steric hindrance and reduced molecular symmetry. For example, hydrogenated Dec-1-ene oligomers (CAS 68037-01-4) demonstrate how branching increases molecular complexity, impacting applications in polymer chemistry .

3,7-Dimethyloct-1-ene

This shorter-chain branched alkene (CAS 4984-01-4) shares structural similarities but differs in chain length and branching position. Its 100% purity in commercial formulations highlights stability under standard conditions, though reactivity in polymerization or oxidation may vary compared to longer-chain analogs like this compound .

Aromatic vs. Aliphatic Branching

3-Phenyldodecane (CAS 4621-36-7) and other 3-phenylalkanes in illustrate how aromatic branching contrasts with aliphatic branching. While this compound is purely aliphatic, phenyl-substituted compounds exhibit enhanced rigidity and distinct electronic properties, affecting solubility and thermal stability .

Comparative Data Table

²Oligomers vary in chain length and substitution.

Research Findings

- Reactivity : Branched alkenes like this compound undergo slower electrophilic addition than linear isomers due to steric effects.

- Thermal Stability : Hydrogenated Dec-1-ene oligomers () demonstrate enhanced thermal resistance, suggesting similar benefits for branched derivatives in high-temperature applications.

- Industrial Relevance : Shorter-chain analogs like 3,7-dimethyloct-1-ene are prioritized in fine chemical synthesis, while longer-chain variants may serve as intermediates in surfactant production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.